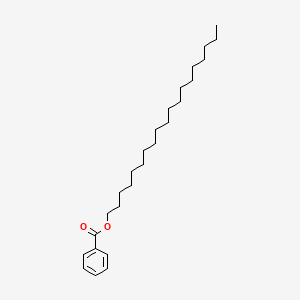

Nonadecane benzoate

Description

Properties

CAS No. |

103048-57-3 |

|---|---|

Molecular Formula |

C26H44O2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

nonadecyl benzoate |

InChI |

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3 |

InChI Key |

UFFZSCVAOGUEKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nonadecane Benzoate and Its Analogues

Chemo-selective Synthesis Strategies for Nonadecane (B133392) Benzoate (B1203000)

The chemo-selective synthesis of nonadecane benzoate primarily involves the direct esterification of benzoic acid with 1-nonadecanol (B74867). The main challenge in the synthesis of long-chain esters is often the steric hindrance and the need to shift the reaction equilibrium towards the product side.

Esterification Pathways and Reaction Kinetics for this compound Formation

The most common pathway for the formation of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl group of benzoic acid, followed by a nucleophilic attack from the hydroxyl group of 1-nonadecanol. The subsequent elimination of a water molecule yields the final ester product.

The reaction is reversible, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net To drive the reaction to completion, water is typically removed from the reaction mixture, often by azeotropic distillation. google.com The kinetics of esterification for long-chain acids and alcohols generally follow a second-order rate law. The rate of reaction is dependent on the concentrations of both the carboxylic acid and the alcohol.

Catalyst Systems and Their Influence on this compound Synthesis Yields and Selectivity

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are traditional catalysts for Fischer esterification. researchgate.netiajpr.com While effective, they pose challenges related to corrosion, catalyst separation, and waste generation. Organocatalysts such as p-toluenesulfonic acid are also used.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely investigated. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonic acid-functionalized materials. researchgate.netcsic.es These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive. For the esterification of long-chain fatty acids, solid catalysts have demonstrated high yields, making them suitable for producing esters like this compound. csic.es

Metal Salt Catalysts: Various multivalent metal salts, such as ferric chloride hexahydrate (FeCl₃·6H₂O), have been shown to be effective catalysts for the esterification of long-chain acids and alcohols. acs.org Tin(II) compounds are also used, particularly for preparing benzoic esters, offering high yields and easy separation of the catalyst post-reaction. google.com

Ionic Liquids: Brønsted acidic ionic liquids have emerged as efficient and recyclable catalysts for esterification, capable of promoting the reaction under mild conditions, sometimes even at room temperature and in the absence of a solvent. researchgate.net

Below is a table comparing various catalyst systems applicable to long-chain ester synthesis.

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Yield (%) | Source |

| FeCl₃·6H₂O | C10-C18 fatty acids and alcohols | Reflux | 6 | >95 | acs.org |

| Tin(II) compound | Benzoic acid and C9-C13 alcohols | 160-250 | - | High | google.com |

| Brønsted acidic ionic liquid | Long-chain fatty acids and methanol/ethanol (B145695) | Room Temp | 6-24 | 85-99 | researchgate.net |

| Solid Acid Resin (Amberlyst-type) | Long-chain acids and 2-ethyl hexyl alcohol | 150 | 5-8 | >98 | csic.es |

Solvent Effects and Reaction Medium Optimization in this compound Synthesis

The reaction medium is a critical parameter in optimizing the synthesis of this compound. The solvent can influence reactant solubility, reaction equilibrium, and facilitate the removal of byproducts.

Azeotropic Distillation: Non-polar solvents like toluene (B28343), xylene, or mesitylene (B46885) are often used to form an azeotrope with the water produced during esterification. acs.org Continuous removal of this azeotrope using a Dean-Stark apparatus effectively shifts the reaction equilibrium towards the formation of the ester, leading to higher yields.

Solvent-Free Conditions: Performing the reaction without a solvent (neat) is a key principle of green chemistry. This approach is particularly feasible for liquid reactants or when one of the reactants can serve as the solvent. researchgate.net Solvent-free esterification of long-chain acids and alcohols has been successfully demonstrated, often at slightly elevated temperatures, resulting in high yields and simplifying product purification. researchgate.netcsic.es

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) have also been explored. google.com The choice depends on the specific catalyst system and reaction conditions.

The optimization of the reaction medium involves balancing reaction rate, equilibrium position, and environmental impact. For industrial-scale production, solvent-free systems or the use of recyclable, non-toxic solvents are increasingly preferred.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to ester synthesis to reduce environmental impact and improve sustainability. This involves using renewable resources, environmentally benign solvents, and energy-efficient processes.

Utilizing Sustainable Reagents and Solvents for this compound Production

The sustainability of this compound production can be enhanced by sourcing reagents from renewable feedstocks and using green solvents.

Bio-based Reagents: While benzoic acid is traditionally produced from toluene, microbial production routes from renewable resources like glucose or glycerol (B35011) are being developed. researchgate.netnih.gov 1-Nonadecanol can be derived from the reduction of nonadecanoic acid, a fatty acid that can be sourced from plant or microbial lipids.

Green Solvents: Water is the most desirable green solvent. However, esterification in water is challenging due to the reversible nature of the reaction and poor solubility of non-polar reactants. This can be overcome by using specialized hydrophobic solid acid catalysts that create a water-tolerant environment for the reaction. mdpi.com Fatty acid methyl esters (FAMEs), which can be derived from waste cooking oil, have been used as both a solvent and an acyl donor in biocatalytic transesterification reactions, representing a circular economy approach. csic.es

Biocatalysis: Enzymes, particularly lipases, are highly efficient and selective catalysts for ester synthesis. acs.org They operate under mild conditions (room temperature and neutral pH) and can be immobilized for reuse. csic.es Enzymatic synthesis of long-chain esters avoids the need for harsh acid or base catalysts and minimizes byproduct formation.

Energy-Efficient Protocols for this compound Synthesis

Reducing the energy consumption of chemical processes is a core goal of green chemistry. For this compound synthesis, this can be achieved through advanced heating methods and highly active catalysts that lower reaction temperatures.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification compared to conventional heating. researchgate.net This method provides rapid and uniform heating, often leading to shorter reaction times, reduced side reactions, and consequently, lower energy consumption. Acid-catalyzed esterification of benzoic acid has been successfully demonstrated in continuous flow microwave reactors. researchgate.net

Catalysis at Ambient Temperature: The development of highly active catalysts allows for esterification to proceed at or near room temperature, drastically reducing energy requirements. Certain Brønsted acidic ionic liquids have been shown to catalyze the esterification of long-chain fatty acids effectively at ambient temperatures. researchgate.net Similarly, enzymatic reactions using lipases are typically conducted under very mild temperature conditions. csic.es

The following table summarizes a comparison between conventional and green synthetic approaches for long-chain ester production.

| Feature | Conventional Approach | Green Chemistry Approach |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids, enzymes (lipases), ionic liquids |

| Solvent | Toluene, Xylene (for water removal) | Solvent-free, water, bio-based solvents |

| Reagents | Petrochemical-based | Bio-based (from glucose, biomass) |

| Energy | High-temperature reflux (conventional heating) | Microwave-assisted heating, ambient temperature reactions |

| Work-up | Neutralization, extensive washing | Simple filtration of catalyst, minimal purification |

Waste Minimization and By-product Management in this compound Manufacturing

In the manufacturing of this compound, the principles of green chemistry are paramount to minimizing environmental impact and improving process efficiency. brazilianjournals.com.brwjpmr.com The primary synthetic route, Fischer-Speier esterification, involves the reaction of nonadecanol with benzoic acid, typically in the presence of an acid catalyst. The main by-product of this equilibrium reaction is water. nrochemistry.comorganic-chemistry.org

Waste Reduction Strategies:

Atom Economy: The focus is on maximizing the incorporation of all materials used in the process into the final product. In Fischer esterification, the theoretical atom economy is high, with water being the only significant by-product.

Catalyst Selection: Utilizing reusable solid acid catalysts instead of corrosive liquid acids like sulfuric acid can significantly reduce waste. These catalysts simplify purification and eliminate the need for neutralization steps, which generate salt waste. researchgate.net

Solvent Use: Whenever possible, reactions are conducted in solvent-free conditions. If a solvent is necessary for solubility or to facilitate water removal, green solvents with low environmental impact are chosen.

Process Optimization: Techniques such as lean manufacturing and value stream mapping help identify and eliminate inefficiencies in the production process, reducing the generation of off-spec product and wasted resources. wastebits.comioscm.comfinaleinventory.comai-online.complanetpristine.com

By-product Management:

The primary by-product, water, must be efficiently removed to drive the esterification equilibrium towards the product side. nrochemistry.com This is often achieved through azeotropic distillation. The collected water is typically non-hazardous and can be treated and discharged or reused in other processes. Unreacted starting materials, such as nonadecanol and benzoic acid, are recovered from the reaction mixture and recycled back into the process, adopting a closed-loop system to maximize resource utilization. wastebits.com

Below is a table outlining key strategies for waste minimization in this context.

| Strategy | Description | Key Benefits |

| Source Reduction | Modifying the process to prevent waste generation. This includes optimizing stoichiometry and using highly efficient catalysts. | Lowers costs for raw materials and waste disposal. |

| Recycling & Reuse | Recovering unreacted starting materials and solvents for subsequent batches. | Conserves resources and reduces the need for virgin materials. |

| Process Intensification | Using advanced reactor technology, such as continuous flow reactors, to improve reaction efficiency and reduce waste streams. | Higher yields, shorter reaction times, and improved safety. |

Novel Synthetic Routes and Derivatization Strategies for this compound

Exploration of Organometallic Chemistry in this compound Precursor Synthesis

The primary precursor for this compound is nonadecanol, a 19-carbon long-chain alcohol. Organometallic chemistry offers powerful tools for the synthesis of such long-chain alcohols. Grignard reagents, which are organomagnesium halides (R-MgX), are particularly useful for forming new carbon-carbon bonds.

One potential route involves the reaction of a Grignard reagent with an appropriate ester. For instance, a long-chain Grignard reagent could be reacted with an ester like ethyl formate. However, a more controlled and common approach for creating specific long-chain alcohols involves the reaction of a Grignard reagent with an aldehyde or ketone. To synthesize a secondary alcohol like nonadecan-2-ol, a methyl Grignard reagent (e.g., methylmagnesium bromide) could be reacted with octadecanal.

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.orgchemistrysteps.com For example, reacting methyl benzoate with an excess of a nonyl Grignard reagent (C9H19MgBr) would yield a tertiary alcohol after an intermediate ketone is formed and subsequently attacked by a second equivalent of the Grignard reagent. chemistrysteps.com This highlights the versatility of organometallic reagents in creating a variety of alcohol precursors for different benzoate esters. organicchemistrytutor.comsciencemadness.org

Stereoselective Synthesis of this compound Variants

The synthesis of specific stereoisomers of this compound analogues, particularly those derived from chiral secondary alcohols, is a significant area of research. These chiral esters are valuable in various specialized applications. The primary method for achieving this is through the kinetic resolution of a racemic secondary alcohol precursor.

Enzymatic kinetic resolution is a highly effective technique. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. mdpi.comencyclopedia.pub In this process, a racemic mixture of a chiral nonadecanol variant is reacted with an acyl donor in the presence of a lipase (B570770). This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement on this method. In DKR, the enzymatic resolution is paired with a racemization catalyst (often a ruthenium complex). organic-chemistry.org As the enzyme selectively consumes one enantiomer of the alcohol, the catalyst continuously converts the remaining, less reactive enantiomer back into the racemate. This allows for a theoretical yield of 100% for the desired single enantiomer ester, a significant improvement over the 50% maximum theoretical yield of standard kinetic resolution. mdpi.comorganic-chemistry.org

The table below compares these two resolution methods for producing chiral esters.

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Maximum Theoretical Yield | 50% | 100% |

| Catalysts Required | One (e.g., Lipase) | Two (e.g., Lipase and a Racemization Catalyst) |

| Outcome | One enantiopure ester and one enantiopure alcohol | A single enantiopure ester |

| Efficiency | Lower overall yield for a single product | Higher overall yield for a single product |

Development of Flow Chemistry Approaches for this compound Production

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers substantial advantages over traditional batch processing for the synthesis of this compound. ajinomoto.comescoaster.com This technology involves continuously pumping reactants through a heated tube or channel, where the reaction occurs. mt.com

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with exothermic reactions or the handling of hazardous materials. mt.comnih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and fewer side products. nih.govresearchgate.netresearchgate.net

Higher Yields and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time often results in higher conversion rates and purer products compared to batch methods. organic-chemistry.org

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up batch reactors. ajinomoto.com

Research has demonstrated that esterification reactions can be significantly accelerated in continuous flow systems. For example, some esterifications that take hours in a batch reactor can achieve high conversion in minutes or even seconds in a microreactor. researchgate.netriken.jp

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is critical for research-grade this compound. Due to its high molecular weight and non-polar character, a combination of techniques is typically employed.

Recrystallization: This is a primary method for purifying solid organic compounds. mt.com The crude this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the pure compound crystallizes, leaving impurities behind in the solvent (mother liquor). tifr.res.inchemistrytalk.orglibretexts.org The choice of solvent is crucial; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a non-polar ester like this compound, solvents like hexane (B92381), heptane, or ethanol might be suitable. youtube.com

Column Chromatography: For separating this compound from impurities with different polarities, column chromatography is highly effective. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (solvent) is then passed through the column, and the components of the mixture travel at different rates based on their affinity for the stationary phase, allowing for their separation. jackwestin.com

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity levels, preparative HPLC is often used. This technique is a more sophisticated version of column chromatography that uses high pressure to pass the solvent through a column with smaller particles, resulting in much higher resolution and separation efficiency. It is particularly useful for separating esters of high molecular weight. nih.govacs.org

After purification, the identity and purity of the this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Sophisticated Analytical and Spectroscopic Characterization Methodologies for Nonadecane Benzoate

Advanced Spectroscopic Techniques for Structural Elucidation of Nonadecane (B133392) Benzoate (B1203000)

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of nonadecane benzoate. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its atomic connectivity and spatial arrangement can be obtained.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the nonadecane chain would be expected. The aromatic protons would appear in the downfield region (typically δ 7.4-8.1 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the methylene (B1212753) group attached to the ester oxygen (the -CH₂-O- group of the original nonadecanol) would be shifted downfield compared to the other methylene groups in the alkyl chain due to the deshielding effect of the adjacent oxygen atom. The long chain of methylene groups in the nonadecane moiety would produce a large, complex signal in the upfield region (around δ 1.2-1.6 ppm), while the terminal methyl group would appear as a distinct triplet at approximately δ 0.8-0.9 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. orgchemboulder.com Key expected signals include the carbonyl carbon of the ester group (around δ 165-175 ppm), the aromatic carbons of the benzoate ring (in the δ 128-133 ppm range), the carbon of the methylene group attached to the ester oxygen (around δ 60-70 ppm), and a series of signals for the methylene carbons of the nonadecane chain (typically in the δ 20-35 ppm range). orgchemboulder.com The terminal methyl carbon would appear at the most upfield position (around δ 14 ppm). orgchemboulder.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the structure of the molecule. Solid-state NMR could be utilized to study the compound in its solid form, providing insights into its crystalline packing and polymorphism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons (ortho) | 7.9-8.1 | 129-131 |

| Aromatic Protons (meta) | 7.4-7.6 | 128-130 |

| Aromatic Protons (para) | 7.5-7.7 | 132-134 |

| -CH₂-O- | 4.2-4.4 | 65-70 |

| -(CH₂)₁₇- | 1.2-1.7 | 22-32 |

| -CH₃ | 0.8-0.9 | 14 |

| C=O | - | 166-168 |

*Note: These are predicted values based on typical chemical shifts for similar functional groups and are not based on direct experimental measurement of this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. edinst.com These techniques are complementary and provide a characteristic fingerprint of the compound. mt.com

The FTIR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The long alkyl chain would exhibit strong C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

Raman spectroscopy would also detect these vibrations, but with different intensities due to different selection rules. mt.com Notably, the symmetric stretching of the non-polar C-C bonds in the alkyl chain and the aromatic ring would be expected to show strong Raman signals. The C=O stretch is also typically observable in the Raman spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound *

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=O Ester Stretch | 1720-1740 | 1720-1740 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Aliphatic C-H Bend | 1375-1465 | 1375-1465 |

| Ester C-O Stretch | 1100-1300 | 1100-1300 |

*Note: These are predicted values based on characteristic group frequencies and are not from direct experimental measurement of this compound.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this compound, allowing for the determination of its elemental formula.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecule. Upon ionization, this compound would likely undergo characteristic fragmentation. Common fragmentation patterns would include the cleavage of the ester bond, leading to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the nonadecane chain. Fragmentation of the alkyl chain itself would also be expected, producing a series of hydrocarbon fragments separated by 14 Da (the mass of a CH₂ group). massbank.eumassbank.eu

Chromatographic Separation and Detection Methodologies for this compound

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net Given its long alkyl chain, this compound would likely have a high boiling point, requiring a high-temperature GC method for analysis. When coupled with a mass spectrometer (GC-MS), this technique would not only separate this compound from any impurities but also provide mass spectra for their identification. nih.gov The retention time of this compound would be dependent on the column polarity and temperature program used. diabloanalytical.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. ukim.mk Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be an effective method for analyzing this compound. dergipark.org.tr The compound would be detected using a UV detector, as the benzoate group is a strong chromophore. The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis Involving this compound

The analysis of this compound within complex matrices, such as in environmental samples, industrial formulations, or biological systems, necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the selective and sensitive detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The process involves the volatilization of the sample followed by separation of its components in a gaseous mobile phase. The long alkyl chain of this compound makes it amenable to GC analysis. The subsequent detection by a mass spectrometer allows for the elucidation of its molecular weight and fragmentation pattern, providing a high degree of confidence in its identification. For instance, in the analysis of complex organic mixtures, such as those found in environmental samples, GC-MS can effectively separate this compound from other long-chain alkanes and esters. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the nonadecyl chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for samples that are not readily amenable to GC analysis or when higher sensitivity and specificity are required. In LC-MS/MS, the separation is performed in the liquid phase, which can accommodate a wider range of sample matrices. The use of a tandem mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This technique significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection of trace levels of the compound. While specific LC-MS/MS methods for this compound are not widely documented, methods developed for other benzoate esters and long-chain compounds in various matrices can be adapted. dergipark.org.tracs.org For example, a reverse-phase LC column could be employed to separate this compound from more polar components in a mixture, followed by electrospray ionization (ESI) in positive mode to generate the protonated molecule [M+H]+ for MS/MS analysis.

The following table provides a hypothetical comparison of GC-MS and LC-MS/MS parameters for the analysis of this compound, based on typical methodologies for similar long-chain esters.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Separation of compounds in a liquid mobile phase followed by tandem mass analysis. |

| Sample Volatility | Required | Not strictly required |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF) |

| Typical Application | Analysis of semi-volatile organic compounds in environmental and industrial samples. | Trace quantitative analysis in complex biological and environmental matrices. |

| Hypothetical Precursor Ion | N/A (EI leads to extensive fragmentation) | [M+H]+ or [M+Na]+ |

| Hypothetical Product Ion(s) | Fragments from the alkyl chain and benzoate moiety. | Characteristic fragments from the precursor ion. |

Chiral Chromatography for Enantiomeric Purity Determination of this compound Stereoisomers

The determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in fields where stereochemistry influences biological activity or material properties. While this compound derived from linear n-nonadecanol is achiral, stereoisomers can exist if the nonadecyl group is branched, creating a chiral center. Chiral chromatography is the primary technique employed for the separation and quantification of such enantiomers.

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs are designed to have specific three-dimensional structures that allow for transient diastereomeric interactions with the enantiomers of the analyte, leading to different retention times and thus separation.

For a hypothetical chiral isomer of this compound, such as one derived from a branched-chain nonadecanol, several chiral chromatography approaches could be considered. Gas chromatography (GC) with a chiral capillary column is a viable option. These columns are typically coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, which can form inclusion complexes with the enantiomers, leading to their separation.

Alternatively, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and versatile method for enantiomeric separations. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds, including esters. researchgate.netscispace.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral polymer.

In the case of this compound stereoisomers, a normal-phase HPLC method using a polysaccharide-based CSP would be a logical starting point. The mobile phase would typically consist of a non-polar solvent like hexane (B92381) mixed with a small amount of a polar modifier such as isopropanol (B130326) to optimize the separation. The elution order of the enantiomers would depend on the specific CSP and the absolute configuration of the enantiomers.

If direct separation of the enantiomers proves challenging, a derivatization approach can be employed. This involves reacting the chiral nonadecanol (prior to esterification) or the hydrolyzed this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.

The table below outlines potential chiral chromatography strategies for the enantiomeric purity determination of a hypothetical branched-chain this compound.

| Technique | Chiral Stationary Phase (CSP) / Method | Principle of Separation |

| Chiral GC | Cyclodextrin-based capillary column | Formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin derivative. |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Differential interactions (hydrogen bonding, dipole-dipole, steric effects) between the enantiomers and the chiral polymer backbone of the CSP. |

| Indirect Method (Derivatization) | Reaction with a chiral derivatizing agent followed by separation on an achiral column. | Conversion of enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatography. |

Advanced Thermal Analysis Methodologies Applied to this compound Systems

Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. For a long-chain ester like this compound, these methods provide valuable information about its phase transitions, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies of this compound

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of various thermal events, such as melting, crystallization, and solid-solid phase transitions.

For this compound, a DSC analysis would reveal its melting point and latent heat of fusion. As a long-chain ester, it may also exhibit polymorphism, where it can exist in different crystalline forms with distinct melting points and thermal stabilities. akjournals.com A typical DSC thermogram for a pure, crystalline organic compound like this compound would show an endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion. Upon cooling, an exothermic peak would indicate the crystallization temperature. The presence of multiple peaks during heating or cooling could suggest the existence of different polymorphic forms or other phase transitions. nih.gov

The thermal properties of long-chain esters are influenced by the length of the alkyl chain. Generally, the melting point increases with increasing chain length due to stronger van der Waals forces between the molecules. acs.org The presence of the benzoate group will also influence the packing of the molecules in the solid state and thus affect the melting behavior.

The following table presents hypothetical DSC data for this compound, based on trends observed for similar long-chain esters. akjournals.comnih.gov

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Transition (T_m) | Expected in the range of 40-60°C | Hypothetical value: 150-200 J/g |

| Crystallization Transition (T_c) | Expected in the range of 30-50°C | Hypothetical value: -150 to -200 J/g |

Note: These values are hypothetical and would need to be determined experimentally for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling of this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

A TGA analysis of this compound would provide information on its decomposition temperature. The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter indicating the thermal stability of the compound. For long-chain esters, decomposition typically occurs at elevated temperatures. nih.gov The presence of the aromatic benzoate group may influence the decomposition mechanism and the final residue. researchgate.net

The decomposition of benzoate esters can proceed through various pathways, and the products can be complex. cdnsciencepub.com TGA can be coupled with other techniques, such as mass spectrometry or Fourier-transform infrared spectroscopy (FTIR), to identify the evolved gases during decomposition, providing further insight into the degradation mechanism.

Below is a table with hypothetical TGA data for this compound, based on the thermal behavior of similar high-molecular-weight esters. researchgate.netdigitellinc.com

| Parameter | Value |

| Onset of Decomposition (T_onset) in Nitrogen | Expected to be > 200°C |

| Temperature at Maximum Decomposition Rate (T_max) | Hypothetical value: 250-350°C |

| Residue at 600°C in Nitrogen | Expected to be low (< 5%) |

Note: These values are hypothetical and would need to be determined experimentally for this compound.

Electrochemical and Optical Characterization Techniques for this compound

While less common for simple long-chain esters, electrochemical and optical characterization techniques can provide valuable insights into the electronic structure and light-interacting properties of this compound, particularly due to the presence of the aromatic benzoate moiety.

Electrochemical Characterization:

Electrochemical techniques, such as cyclic voltammetry (CV), could be used to investigate the redox properties of this compound. The aromatic ring of the benzoate group can potentially undergo oxidation or reduction at specific potentials. While simple alkyl benzoates are generally electrochemically stable, the presence of certain substituents on the aromatic ring or the use of specific electrode materials could facilitate electron transfer processes. rsc.org

A CV experiment would involve scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to any oxidation or reduction events. The peak potentials would provide information about the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the molecule. However, for an unsubstituted benzoate ester like this compound, these processes would likely occur at high potentials, indicating a high degree of electrochemical stability. mdpi.com

Optical Characterization:

Optical spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, are used to study the interaction of molecules with light. The benzoate group in this compound contains a chromophore that absorbs ultraviolet (UV) light.

A UV-Visible absorption spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of the π-π* transitions of the benzene ring. researchgate.netacs.org The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence spectroscopy could also be employed to study the emission properties of this compound. Upon excitation with UV light, the molecule may relax to its ground state by emitting light of a longer wavelength (fluorescence). The fluorescence spectrum, quantum yield, and lifetime are sensitive to the molecular environment and can provide information about the excited state properties of the molecule. The long, non-polar nonadecyl chain could potentially influence the photophysical properties of the benzoate chromophore by creating a specific microenvironment. scispace.comresearchgate.net

The table below summarizes the expected electrochemical and optical properties of this compound based on the characteristics of similar aromatic esters.

| Technique | Property Measured | Expected Observation for this compound |

| Cyclic Voltammetry (CV) | Redox potentials (oxidation and reduction) | Expected to be electrochemically stable with high oxidation and reduction potentials. |

| UV-Visible Spectroscopy | Absorption of UV and visible light | Strong absorption in the UV region due to the benzoate chromophore. |

| Fluorescence Spectroscopy | Emission of light upon excitation | Potential for fluorescence emission, with properties influenced by the long alkyl chain. |

Theoretical and Computational Investigations of Nonadecane Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Nonadecane (B133392) Benzoate (B1203000)

Quantum chemical calculations are fundamental to understanding the electronic structure of nonadecane benzoate, which in turn governs its reactivity. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. It is widely used to study the conformations and energetics of molecules. For this compound, DFT studies would focus on the rotational barriers around the ester linkage and the conformational flexibility of the long nonadecane chain.

Table 1: Representative Conformational Energy Data for Long-Chain Alkyl Esters from Theoretical Calculations

| Conformation | Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Computational Method |

| Extended (all-trans) | C-C-C-C ≈ 180 | 0.0 (Reference) | DFT/B3LYP |

| Terminal gauche | One C-C-C-C ≈ ±60 | 0.5 - 0.8 | DFT/B3LYP |

| Multiple gauche | Multiple C-C-C-C ≈ ±60 | > 1.0 | DFT/B3LYP |

| Phenyl-Carbonyl Torsion | O=C-C-C ≈ 90 | ~5-7 | Ab initio |

This table presents generalized data based on computational studies of long-chain alkanes and related esters to illustrate expected energetic differences between conformations.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. missouri.edu These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide high-precision information about molecular orbitals. austinpublishinggroup.com For this compound, ab initio calculations would reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on simpler analogues like methyl benzoate and ethyl 4-aminobenzoate (B8803810) show that the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the oxygen atoms of the ester group. acs.orgresearchgate.net The LUMO is generally a π* anti-bonding orbital, also localized on the benzoate moiety. The long, saturated nonadecane chain primarily contributes to lower-lying σ-orbitals and has little involvement in the frontier orbitals that dictate most chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com A larger HOMO-LUMO gap suggests higher stability.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of this compound in different environments.

In solution, the nonadecane chain of this compound is expected to exhibit significant conformational flexibility. MD simulations can track the transitions between different rotational isomers (rotamers) of the alkyl chain. The rate of these transitions and the population of different conformers would depend on the solvent. In a non-polar solvent, the chain would be more flexible and could adopt more compact, folded conformations. In contrast, in a polar solvent, the non-polar chain might be driven to a more extended conformation to minimize unfavorable interactions.

In the condensed phase, such as in a lipid bilayer or on a solid surface, the conformational freedom of the nonadecane chain would be significantly restricted. researchgate.net MD simulations have shown that long alkane chains tend to align with each other in an ordered, nearly all-trans conformation in the solid state or when adsorbed onto a surface. aip.orgresearchgate.net The dynamics of the benzoate headgroup would also be influenced by the surrounding medium, with its orientation being determined by intermolecular forces.

The interactions of this compound with its surroundings are crucial for its behavior in various applications. These interactions can be studied in detail using MD simulations. The primary intermolecular forces at play are van der Waals interactions, particularly London dispersion forces for the long alkyl chain, and dipole-dipole interactions involving the polar ester group. mdpi.com

In a non-polar solvent like hexane (B92381), the dominant interactions would be dispersion forces between the nonadecane chain and the solvent molecules. In a polar solvent like water, the interactions would be more complex. The hydrophobic nonadecane tail would experience an effective "hydrophobic" force, driving it to self-aggregate or associate with other non-polar molecules, while the polar benzoate headgroup could interact with water molecules via dipole-dipole interactions.

When interacting with a substrate, such as a solid surface or a biological membrane, the nature of the interactions would depend on the properties of the substrate. tohoku.ac.jp For a polar substrate, the benzoate group might adsorb onto the surface, while for a non-polar substrate, the nonadecane chain would likely be the primary point of contact. MD simulations can provide quantitative information about the binding energies and preferred orientations of this compound with different substrates. mdpi.com

Structure-Activity Relationship (SAR) Modeling for this compound and Its Analogues (Theoretical Frameworks)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. slideshare.net These models are built on the principle that the structure of a molecule determines its properties and activities. slideshare.net

For this compound and its analogues, SAR models could be developed to predict properties such as their biodegradability, skin permeability, or interaction with biological targets. The development of a QSAR model typically involves several steps:

Data Set Selection : A set of molecules with known activities or properties is compiled. For this compound, this would include other long-chain alkyl benzoates.

Descriptor Calculation : A variety of molecular descriptors are calculated for each molecule in the data set. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and steric or topological indices. nih.gov

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govresearchgate.net

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. rsc.org

For long-chain esters like this compound, important descriptors in a QSAR model would likely include those related to lipophilicity (due to the long alkyl chain) and electronic properties of the ester group, which can influence hydrolysis rates. acs.org The steric bulk of the alkyl chain can also play a significant role. researchgate.net Such models provide a theoretical framework for predicting the properties of new, untested analogues, thereby guiding the design of molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural features of molecules within a series lead to predictable changes in their activity. nih.gov For a series like alkyl benzoates, which includes this compound, QSAR can be instrumental in predicting the behavior of untested analogs.

While specific QSAR studies exclusively focused on this compound are not prevalent in the literature, the methodologies are broadly applicable to long-chain alkyl esters. Research on other benzyl-benzoate derivatives has demonstrated the utility of QSAR in understanding how different structural descriptors influence activity. researchgate.net For instance, a QSAR study on tetraketone and benzyl-benzoate derivatives identified that descriptors related to ionization potential and electronegativity were crucial for their anti-tyrosine kinase activity. researchgate.net Such models suggest that modifying the electronic properties of the benzoate ring or the length of the alkyl chain could systematically alter the biological efficacy of the compounds. researchgate.net

In the context of long-chain alkyl esters, QSAR models have been developed to predict environmental properties like hydrolysis rates. nih.gov One study developed robust QSARs for carboxylic acid esters (CAEs) using a multiple linear regression (MLR) approach. nih.gov These models incorporated descriptors related to pKₐ, charge, and steric parameters. nih.gov For long-chain alkyl esters (defined as having chains longer than C8), a specific model (CAE QSAR1) was recommended for its superior performance in predicting hydrolysis rates. nih.govacs.org This highlights the importance of the long alkyl chain—the nonadecanyl group in this compound—as a key structural feature influencing the molecule's stability and reactivity.

The general workflow for a QSAR study on a this compound series would involve:

Data Set Compilation : Assembling a series of alkyl benzoates with varying alkyl chain lengths and measured biological or physicochemical data (e.g., inhibitory concentration, hydrolysis rate).

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Development : Using statistical methods like MLR or machine learning algorithms to build a mathematical equation linking the descriptors to the observed activity. researchgate.netnih.gov

Model Validation : Rigorously testing the model's statistical significance and predictive power using internal and external validation sets.

A hypothetical QSAR model for a series of alkyl benzoates might reveal that lipophilicity increases with alkyl chain length, which could correlate with increased membrane permeability or binding to a hydrophobic pocket in a biological target.

Table 1: Key Descriptor Types in QSAR Studies of Ester Compounds

| Descriptor Category | Specific Examples | Potential Influence on this compound |

| Electronic | Atomic Partial Charges, Dipole Moment, HOMO/LUMO Energies | Affects electrostatic interactions, reactivity, and stability of the ester bond. |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area | Influences how the molecule fits into a binding site and its overall size. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Key determinant of solubility, membrane permeability, and hydrophobic interactions. |

| Thermodynamic | Heat of Formation, Enthalpy | Provides insights into the molecule's stability and energy. |

Pharmacophore Modeling and Ligand-Based Design for this compound Scaffolds

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the information from a set of molecules known to be active, creating a model of the essential structural features required for activity—a pharmacophore. mdpi.comfrontiersin.org A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.comresearchgate.net

For the this compound scaffold, a pharmacophore model would be developed by analyzing a series of structurally related benzoate esters with known biological activity. acs.orgnih.gov For example, studies on sipholenol A esters, which contain a benzoate moiety, used pharmacophore modeling and 3D-QSAR to identify crucial features for their activity as breast cancer migration inhibitors. nih.gov These models can guide the design of new, potentially more potent, analogs. nih.govdrugdesign.org

The key pharmacophoric features of a this compound scaffold would likely include:

An Aromatic Ring Feature : Corresponding to the benzene ring of the benzoate group.

A Hydrophobic Feature : Representing the long nonadecane alkyl chain. This feature is significant for interactions with nonpolar pockets in a target protein.

Hydrogen Bond Acceptor(s) : The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor.

Table 2: Hypothetical Pharmacophore Features for a this compound Scaffold

| Pharmacophoric Feature | Corresponding Chemical Group | Type of Interaction |

| Aromatic Ring | Benzene Ring | π-π Stacking, Hydrophobic |

| Hydrophobic Center | Nonadecane Chain | Van der Waals, Hydrophobic |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen (C=O) | Hydrogen Bonding |

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules that match the model, or to guide the modification of the existing scaffold. drugdesign.org For the this compound scaffold, ligand-based design might involve synthesizing analogs where the substitution pattern on the aromatic ring is altered, or the length and branching of the alkyl chain are modified to optimize hydrophobic interactions. drugdesign.org The stability of the benzoate ester linkage, which has been shown to be less susceptible to hydrolysis by bacterial esterases compared to acetate (B1210297) esters, is an advantageous feature for ligand design. acs.org

Computational Prediction of Spectroscopic Signatures for this compound

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules with high accuracy. dntb.gov.uaresearchgate.netnih.gov These predictions are invaluable for confirming molecular structures, assigning experimental signals, and understanding the relationship between structure and spectral features. researchgate.netrsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. scholarsresearchlibrary.comresearchgate.net For this compound, the most characteristic vibrations would be the C=O stretching of the ester group, C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching. DFT studies on related benzoate esters, such as ethyl benzoate and methyl benzoate, have shown excellent agreement between calculated and experimental spectra after applying appropriate scaling factors. researchgate.netscholarsresearchlibrary.com The calculations can confirm that the strong C=O stretching vibration is influenced by conjugation with the aromatic ring. dntb.gov.ua For this compound, this peak would be expected in the typical range for aromatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.govd-nb.infonmrdb.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. nih.govmdpi.com

For this compound, calculations would predict:

¹H NMR : Distinct signals for the aromatic protons on the benzoate ring, with their chemical shifts influenced by the electron-withdrawing nature of the ester group. The protons on the α-carbon of the nonadecane chain (adjacent to the ester oxygen) would be shifted downfield compared to the other methylene (B1212753) protons in the long alkyl chain, which would likely appear as a large, overlapping multiplet.

¹³C NMR : A signal for the carbonyl carbon around 165-170 ppm. Signals for the aromatic carbons would appear in the 128-135 ppm range, and a dense cluster of signals for the carbons of the long nonadecane chain would be found in the upfield region of the spectrum.

Computational predictions for similar long-chain molecules and benzoate esters have demonstrated high accuracy, often with mean absolute errors of less than 1.0 ppm for ¹³C and 0.1 ppm for ¹H when appropriate levels of theory and basis sets are used. nih.govirb.hrschrodinger.com These computational spectra serve as a crucial reference for the definitive assignment of experimental data.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Key Feature | Predicted Range/Value | Notes |

| IR | C=O Stretch | ~1720-1715 cm⁻¹ | Strong intensity, characteristic of aromatic esters. dntb.gov.uascholarsresearchlibrary.com |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Weaker intensity. researchgate.net | |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | Strong intensity due to the long alkyl chain. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~166 ppm | Chemical shift typical for benzoate esters. |

| Aromatic Carbons | ~128-133 ppm | Multiple signals corresponding to the benzene ring carbons. | |

| Alkyl Chain Carbons | ~14-65 ppm | O-CH₂ carbon is most downfield (~65 ppm); other CH₂ groups and terminal CH₃ are more upfield. | |

| ¹H NMR | Aromatic Protons | ~7.4-8.1 ppm | Protons ortho to the carbonyl group are most downfield. |

| O-CH₂ Protons | ~4.3 ppm | Triplet, shifted downfield due to the adjacent oxygen. | |

| Alkyl Chain Protons | ~0.8-1.7 ppm | Overlapping multiplets for the bulk of the chain, with a distinct triplet for the terminal methyl group. |

Mechanistic Elucidation Studies Involving Nonadecane Benzoate

Reaction Mechanism Investigations of Nonadecane (B133392) Benzoate (B1203000) Formation and Transformation

No published studies were found that specifically apply kinetic isotope effect (KIE) analysis to the synthesis of Nonadecane benzoate. KIE studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on reaction rates. Such studies could, in principle, provide insight into bond-breaking and bond-forming steps during the esterification reaction that produces this compound, but this research has not been documented.

There is no available research detailing the transition state analysis for reactions involving this compound. Computational and experimental studies that characterize the geometry, energy, and vibrational frequencies of the transition state structure for its formation or subsequent transformations have not been reported.

Mechanistic Aspects of this compound Interactions with Biological Systems (In Vitro and Ex Vivo Models)

No molecular docking or binding studies for this compound with specific biological receptors or enzymes are present in the scientific literature. While docking is a common computational method to predict the binding affinity and orientation of a ligand to a target protein, this has not been applied to this compound in any published research. Consequently, there are no data tables of docking scores or binding energies to report.

Specific research on the cellular uptake and intracellular trafficking mechanisms of this compound in any model cell line is not available. Studies using endocytic inhibitors or colocalization imaging to determine whether its uptake is mediated by processes such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis have not been performed for this compound.

There are no documented studies investigating the effects of this compound on intracellular signaling pathways in cell cultures. Research to determine if this compound modulates key pathways, such as MAPK/ERK or NF-κB, has not been published. Therefore, no data on its potential effects on protein phosphorylation, gene expression, or other signaling events can be provided.

Biological Activity Research of Nonadecane Benzoate in Model Systems Excluding Clinical Human Trials

Structure-Activity Relationship Studies of Nonadecane (B133392) Benzoate (B1203000) on Biological Targets (Experimental Approaches)

The execution of structure-activity relationship (SAR) studies is a fundamental component of drug discovery and chemical biology, aiming to elucidate how the chemical structure of a compound influences its biological activity. This is typically achieved by systematically modifying the molecular structure and observing the corresponding changes in its interaction with a biological target.

However, as there is no identified biological target or activity for nonadecane benzoate, no such experimental SAR studies have been conducted or reported. The absence of this foundational data precludes any discussion of its structure-activity relationships.

Environmental Fate and Degradation Studies of Nonadecane Benzoate

Biodegradation Pathways and Kinetics of Nonadecane (B133392) Benzoate (B1203000) in Environmental Compartments

The primary and most anticipated biodegradation pathway for nonadecane benzoate is the enzymatic hydrolysis of the ester bond. This reaction would cleave the molecule into nonadecan-1-ol and benzoic acid. Subsequently, these two products would undergo their own distinct degradation processes. Benzoic acid and its salt, sodium benzoate, are known to be readily biodegradable in both water and soil. The main route of elimination for these chemicals is expected to be biotic mineralization. Similarly, long-chain alkanes like nonadecane are also subject to microbial degradation.

Studies on various alkyl benzoate esters support the likelihood of ready biodegradability for this compound. For instance, C12-15 alkyl benzoate, isodecyl benzoate, and benzyl (B1604629) benzoate have all been reported as readily biodegradable.

Microbial Degradation of this compound in Soil and Water Systems

While no studies have specifically identified microbial strains capable of degrading this compound, the degradation of its components is well-documented.

Benzoate Degradation: A wide variety of microorganisms, including those from the genera Pseudomonas, Acinetobacter, and Alcaligenes, can degrade benzoic acid, often using it as a sole source of carbon and energy. The degradation typically proceeds through the formation of catechol, which is then further metabolized. In anaerobic, sulfate-reducing conditions, benzoate degradation can occur syntrophically. Acclimated activated sludge has been shown to completely degrade high concentrations of benzoate within days.

Nonadecane Degradation: The microbial degradation of long-chain n-alkanes like nonadecane is a known process. For example, Pseudomonas aeruginosa san ai demonstrated a 98% degradation efficiency for n-nonadecane (at an initial concentration of 20 mg L⁻¹) within seven days. A consortium of Candida tropicalis and Pseudomonas aeruginosa was able to degrade 70.43% of nonadecane in a study on crude oil biodegradation. The initial step in the aerobic degradation of such long-chain alkanes typically involves the oxidation of a terminal methyl group by monooxygenase enzymes.

Based on this information, it is highly probable that microbial communities in soil and water would first hydrolyze this compound and then mineralize the resulting alcohol and acid.

Table 1: Biodegradability of Structurally Similar Alkyl Benzoates This table presents data for compounds structurally related to this compound as no specific data exists for the target compound.

| Compound | Test System | Duration | Result | Reference |

|---|---|---|---|---|

| C12-15 Alkyl Benzoates | OECD 301B | 28 days | Readily biodegradable | |

| Isodecyl Benzoate | OECD Guideline | 28 days | 77.7% biodegradation (Readily biodegradable) | |

| Benzyl Benzoate | Soil and Aquatic Systems | - | Readily biodegradable | |

| Butyl Benzoate | Screening studies | - | Readily biodegradable |

Enzyme-Mediated Biotransformation of this compound

The biotransformation of this compound is expected to be initiated by hydrolytic enzymes. Esterases and lipases are the primary enzyme classes responsible for cleaving ester bonds in the environment. These enzymes catalyze the hydrolysis of the ester, yielding the parent alcohol and carboxylic acid.

Recent research has also highlighted the role of promiscuous enzymes in the degradation of synthetic aromatic esters. An aminopeptidase (B13392206) (Aps) from Pseudomonas aeruginosa was found to degrade a variety of aromatic esters, showing a preference for substrates with longer alkyl side chains. Such enzymes could potentially play a role in the initial breakdown of this compound. The mechanism involves the stabilization of the enzyme-substrate complex through hydrogen bonding and hydrophobic interactions, which facilitates hydrolysis.

Abiotic Degradation Mechanisms of this compound

Abiotic processes, including photolysis and hydrolysis, can also contribute to the environmental degradation of chemical compounds.

Photolytic Degradation of this compound Under Simulated Environmental Conditions

Direct photolytic degradation requires a chemical to absorb light in the environmentally relevant spectrum (wavelengths >290 nm). Studies on isodecyl benzoate, a structurally similar compound, show that it does not absorb light in this range, and therefore, direct photolysis is not a significant degradation pathway. Assuming a similar absorption spectrum, direct photolysis of this compound is also expected to be negligible.

Hydrolysis and Oxidation Pathways of this compound in Aqueous Media

Chemical hydrolysis is a significant abiotic degradation pathway for carboxylic acid esters. The rate of this reaction is highly dependent on pH, with hydrolysis generally being faster under alkaline conditions (a process known as saponification).

Extrapolation of hydrolysis data for various methyl benzoate esters to environmental conditions (pH 8, 10°C) suggests that their half-lives could range from several months to several years. A predictive model (HYDROWIN) estimated the hydrolysis half-life for isodecyl benzoate to be 10.7 years at pH 7 and 1.1 years at pH 8 (at 25°C). This indicates that while hydrolysis occurs, it can be a slow process under neutral or slightly alkaline environmental conditions.

Oxidation of the long alkyl chain is another potential degradation pathway, similar to the initial enzymatic attack on n-alkanes.

Table 2: Estimated Hydrolysis Half-Lives of Structurally Similar Benzoate Esters This table presents data for compounds structurally related to this compound as no specific data exists for the target compound.

| Compound | pH | Temperature (°C) | Estimated Half-Life | Reference |

|---|---|---|---|---|

| Isodecyl Benzoate | 7 | 25 | 10.7 years | |

| Isodecyl Benzoate | 8 | 25 | 1.1 years | |

| Methyl Benzoate | 8 | 10 | 1.8 years | |

| Methyl 4-nitrobenzoate | 8 | 10 | 0.1 years | |

| Methyl 4-methoxybenzoate | 8 | 10 | 4.8 years |

Environmental Distribution and Persistence Modeling of this compound

The physical-chemical properties of this compound strongly influence its distribution and persistence in the environment. Due to its long alkyl chain, it is expected to have very low water solubility, similar to other long-chain alkyl benzoates.

Modeling and data from analogous compounds provide insight into its likely behavior:

Adsorption: The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for isodecyl benzoate is 6310. A high Koc value suggests that the compound will strongly adsorb to soil and sediment particles, limiting its mobility in the aqueous phase. This compound is expected to behave similarly.

Bioaccumulation: The estimated bioconcentration factor (BCF) for isodecyl benzoate is 136 L/kg. This value is below the threshold that typically indicates a significant potential for bioaccumulation. Therefore, this compound is not expected to bioaccumulate to high levels in aquatic organisms.

Volatility: With an expected low vapor pressure, similar to that of isodecyl benzoate (0.00845 Pa), this compound is unlikely to volatilize significantly from water or soil surfaces.

Exploration of Theoretical and Potential Applications of Nonadecane Benzoate in Specialized Fields

Nonadecane (B133392) Benzoate (B1203000) in Advanced Materials Science (Theoretical Perspectives)

The distinct molecular architecture of nonadecane benzoate, featuring a long, flexible, and hydrophobic alkyl chain appended to a planar and aromatic benzoate moiety, suggests its potential as a versatile component in the design of advanced materials.

Theoretically, this compound could be incorporated into polymeric structures either as a comonomer or as an additive to modulate the properties of the final material. The long nonadecane tail could impart flexibility, hydrophobicity, and internal plasticization to a polymer backbone. For instance, in polyimides, the incorporation of long alkyl side chains is known to enhance solubility and processability without compromising thermal stability. mdpi.comresearchgate.net Similarly, if this compound were functionalized to be polymerizable, its inclusion could lead to polymers with tailored mechanical and surface properties.

As an additive, this compound could act as a high-molecular-weight plasticizer or processing aid. Its long alkyl chain would be compatible with nonpolar polymers, while the benzoate group could offer specific interactions, potentially improving the miscibility and performance of polymer blends.

Table 1: Theoretical Modifications of this compound for Polymeric Applications and Their Hypothetical Effects

| Modification of this compound | Potential Polymerization Method | Hypothetical Effect on Polymer Properties |

| Introduction of a vinyl group on the benzoate ring | Radical Polymerization | Increased hydrophobicity, lower glass transition temperature, potential for creating side-chain liquid crystal polymers. |

| Conversion of the benzoate to a diacid or diol | Condensation Polymerization | Introduction of a long, flexible spacer in polyesters or polyamides, enhancing elasticity and impact resistance. |

| Use as an un-modified additive | Blending | Acts as a plasticizer, improves processability, and modifies surface energy (e.g., increased water repellency). |

The amphiphilic nature of molecules with long alkyl chains and polar head groups is the driving force for their self-assembly into ordered structures like monolayers and micelles. tuwien.ac.at Long-chain carboxylic esters are known to form self-assembled monolayers on substrates such as graphite. nih.gov this compound, with its C19 chain and benzoate head, is a prime candidate for forming such structures.

Theoretically, this compound could self-assemble on various surfaces, creating well-defined organic thin films. The packing and orientation of these molecules would be governed by the interplay between the van der Waals interactions of the long alkyl chains and the π-π stacking interactions of the benzoate rings. Such self-assembled monolayers could be used to modify surface properties, for example, to create hydrophobic or anti-corrosion coatings. harvard.edu In solution, it is conceivable that this compound could form micelles or vesicles, which could serve as nanocarriers for hydrophobic molecules.

Table 2: Hypothetical Comparison of Self-Assembly Behavior

| Molecule | Driving Forces for Self-Assembly | Potential Supramolecular Structures |

| This compound (Theoretical) | Van der Waals (alkyl chains), π-π stacking (benzoate rings) | Monolayers on surfaces, micelles, or vesicles in polar solvents. |

| Alkanethiols on Gold | Au-S covalent bond, van der Waals interactions. | Highly ordered self-assembled monolayers (SAMs). uni-tuebingen.de |

| Long-chain Fatty Acids | Hydrogen bonding (head groups), van der Waals interactions. | Langmuir-Blodgett films, micelles. tuwien.ac.at |

This compound in Chemical Biology and Probe Development (Research Tools)

The development of chemical probes is essential for studying biological systems. These tools often require a scaffold that can be modified to include a reporter group and a targeting moiety.

This compound could serve as a valuable scaffold for constructing chemical probes designed to interact with biological membranes or lipophilic binding pockets. The long nonadecane chain would act as a hydrophobic tail, anchoring the probe within the lipid bilayer of a cell membrane. The benzoate group provides a convenient attachment point for various functional groups through substitution on the aromatic ring.

For instance, a fluorescent dye could be attached to the benzoate ring to create a probe for imaging cell membranes. Alternatively, a bioactive ligand could be linked to the benzoate, with the nonadecane chain serving to localize the probe to a membrane-bound target. The general principle of using a high-affinity ligand conjugated to a reporter group via a linker is a common strategy in chemical probe design. acs.orgresearchgate.net

Table 3: Hypothetical Design of this compound-Based Chemical Probes

| Probe Component | Function | Example of Attached Moiety |

| Nonadecane Chain | Lipophilic anchor | - |

| Benzoate Ring | Chemical scaffold/linker | - |

| Functional Group (on benzoate) | Reporter or Effector | Fluorescein (for imaging), Biotin (for affinity purification), a known ion channel blocker (for targeted studies). |

| Target | Biological Structure of Interest | Cell membrane, lipophilic pocket of a protein. |

Biosensors are analytical devices that combine a biological component with a physicochemical detector. There is growing interest in developing biosensors for detecting lipid-related molecules, such as long-chain fatty acyl-CoA esters. acs.orgresearchgate.netnih.gov Theoretically, this compound could be incorporated into the design of novel biosensors, particularly those targeting hydrophobic analytes or enzymatic activity at interfaces.

One hypothetical design could involve immobilizing an enzyme, such as a lipase (B570770), within a matrix containing this compound on an electrode surface. uark.edu The hydrolysis of the ester by the lipase in the presence of water would release benzoic acid and nonadecanol, causing a detectable change in pH or electrochemical signal. The long alkyl chain of this compound would ensure it remains embedded in the sensor's lipophilic layer, providing a stable substrate for the enzyme.

Table 4: Components of a Theoretical this compound-Based Biosensor

| Biosensor Component | Role | Material/Molecule |

| Analyte | Substance to be detected | Lipase activity, or substances that affect it. |

| Bioreceptor | Biological recognition element | Immobilized Lipase. uark.edu |

| Substrate | Molecule acted upon by the bioreceptor | This compound . |

| Transducer | Converts biological response to a signal | pH electrode or potentiometric sensor. |

| Signal Output | Measurable signal | Change in voltage or pH. |

Potential for this compound in Specialized Chemical Synthesis Reagents

In chemical synthesis, reagents with specific properties are often required to achieve desired transformations. The structure of this compound suggests several potential, albeit theoretical, roles as a specialized reagent.

The long nonadecane chain could be exploited as a "phase tag" in a form of liquid-phase synthesis. A reactant could be attached to the benzoate ring, and the entire construct would be soluble in nonpolar solvents due to the C19 tail. This would allow for reactions to occur in a nonpolar phase, with the product being easily separated from more polar byproducts or excess reagents by simple phase separation.

Furthermore, the benzoate group is a well-known protecting group for alcohols. This compound itself could theoretically be used as a bulky, lipophilic benzoylating agent. More intriguingly, the benzylic position of alkylbenzenes is known to be reactive and can be functionalized, for instance, through radical bromination. libretexts.org While this compound is an ester and not an alkylbenzene, the principle of using long-chain derivatives to impart specific solubility or handling characteristics to a reagent is a common theme in modern synthetic chemistry. acs.org

Role of this compound in Oleochemical Research and Development (Theoretical)